molecular formula C16H17F3N4O B6717647 N-[3-(aminomethyl)-5-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indazole-6-carboxamide

N-[3-(aminomethyl)-5-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indazole-6-carboxamide

Cat. No.: B6717647
M. Wt: 338.33 g/mol
InChI Key: FYLVYPQBBXPLSV-UHFFFAOYSA-N
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Description

N-[3-(aminomethyl)-5-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indazole-6-carboxamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The presence of the trifluoromethyl group and the indazole ring system contributes to its distinct chemical properties and biological activities.

Properties

IUPAC Name

N-[3-(aminomethyl)-5-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O/c17-16(18,19)12-3-9(7-20)4-13(6-12)22-15(24)10-1-2-11-8-21-23-14(11)5-10/h3-4,6,8,10H,1-2,5,7,20H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLVYPQBBXPLSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)NC3=CC(=CC(=C3)C(F)(F)F)CN)NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(aminomethyl)-5-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indazole-6-carboxamide typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these reactions include azobisisobutyronitrile (AIBN), hypophosphorous acid, and triethylamine under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(aminomethyl)-5-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminomethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[3-(aminomethyl)-5-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indazole-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(aminomethyl)-5-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain receptors, while the indazole ring system contributes to its overall stability and activity. These interactions can modulate various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(aminomethyl)-5-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indazole-6-carboxamide is unique due to its specific combination of the trifluoromethyl group and the indazole ring system, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for further research and development.

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